molecular formula C18H36ClNO B12476748 2-chloro-N-hexadecylacetamide

2-chloro-N-hexadecylacetamide

Cat. No.: B12476748
M. Wt: 317.9 g/mol
InChI Key: KRKPRSUDRPSDCP-UHFFFAOYSA-N
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Description

2-chloro-N-hexadecylacetamide is an organic compound with the molecular formula C18H36ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and a long hexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-hexadecylacetamide typically involves the reaction of hexadecylamine with chloroacetyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

Hexadecylamine+Chloroacetyl chlorideThis compound+HCl\text{Hexadecylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Hexadecylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of thionyl chloride as a catalyst can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-hexadecylacetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted acetamides.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form hexadecylamine and chloroacetic acid.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: Hexadecylamine and chloroacetic acid.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-chloro-N-hexadecylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-hexadecylacetamide involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal plasma membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N-methylacetamide
  • 2-chloro-N-phenylacetamide

Uniqueness

2-chloro-N-hexadecylacetamide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This long chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments and improving its interaction with lipid membranes.

Properties

Molecular Formula

C18H36ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

2-chloro-N-hexadecylacetamide

InChI

InChI=1S/C18H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21)

InChI Key

KRKPRSUDRPSDCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CCl

Origin of Product

United States

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